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Compound of Interest

E3 Ligase Ligand-linker Conjugate
104

Cat. No.: B12385240

Compound Name:

For Research Use Only. Not for use in diagnostic procedures.

Introduction

E3 Ligase Ligand-linker Conjugate 104 is a representative heterobifunctional molecule
designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a
novel class of therapeutic agents that leverage the cell's natural protein disposal system, the
ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1]
[2] This technology offers a powerful approach to target proteins that have been traditionally
considered "undruggable" by conventional small molecule inhibitors.[1]

This conjugate consists of a ligand that binds to an E3 ubiquitin ligase, connected by a flexible
linker.[1][2] In this representative example, Conjugate 104 is composed of a Thalidomide
derivative that recruits the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-
CRBN (CRL4-CRBN) complex.[2][3] The linker component of Conjugate 104 is designed with a
reactive moiety that allows for covalent attachment to a ligand targeting a specific protein of
interest, thereby forming a complete PROTAC molecule.

The resulting PROTAC facilitates the formation of a ternary complex between the target protein
and the E3 ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it
for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the
degradation of multiple protein molecules by a single PROTAC molecule, leading to a potent
and sustained pharmacological effect.[1]
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These application notes provide an overview of the use of E3 Ligase Ligand-linker Conjugate
104 in the development of PROTACS for oncology research, including protocols for the
characterization of the resulting protein degraders.

Mechanism of Action

The fundamental mechanism of a PROTAC synthesized using E3 Ligase Ligand-linker
Conjugate 104 is to hijack the CRL4-CRBN E3 ligase to induce the degradation of a specific
cancer-related protein. The process can be summarized in the following steps:

o Ternary Complex Formation: The PROTAC, by simultaneously binding to the target protein
and CRBN, induces the formation of a POI-PROTAC-CRBN ternary complex.[1][2]

 Ubiquitination: The formation of this complex brings the target protein into close proximity
with the E3 ligase machinery, leading to the transfer of ubiquitin molecules from an E2-
conjugating enzyme to lysine residues on the surface of the target protein.[1][2]

» Proteasomal Degradation: The polyubiquitinated target protein is then recognized and
degraded by the 26S proteasome.[1][2]

o Catalytic Cycle: The PROTAC is released after degradation and can engage another target
protein molecule, initiating a new cycle of degradation.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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